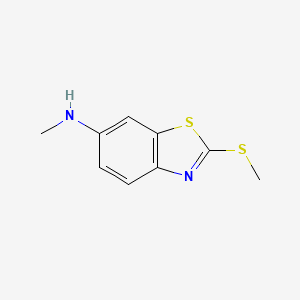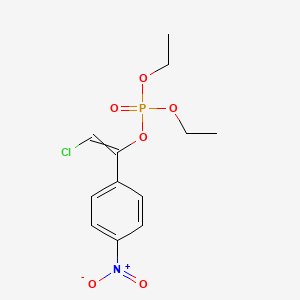
Dibutyl 2-phenylpropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 2-phenylpropyl phosphate is an organophosphate compound with the chemical formula C14H23O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphate group bonded to a 2-phenylpropyl group and two butyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2-phenylpropyl phosphate typically involves the reaction of 2-phenylpropyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with butanol to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. The final product is typically purified through distillation or recrystallization to achieve the desired quality.
化学反应分析
Types of Reactions
Dibutyl 2-phenylpropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various alkyl or aryl phosphate esters.
科学研究应用
Dibutyl 2-phenylpropyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used as a plasticizer, flame retardant, and additive in various industrial processes.
作用机制
The mechanism of action of dibutyl 2-phenylpropyl phosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cellular membranes by integrating into the lipid bilayer, affecting membrane fluidity and permeability.
相似化合物的比较
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the 2-phenylpropyl group.
Tributyl phosphate: Contains three butyl groups instead of two.
Dibutyl phthalate: An ester of phthalic acid with two butyl groups.
Uniqueness
Dibutyl 2-phenylpropyl phosphate is unique due to the presence of the 2-phenylpropyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
63504-25-6 |
|---|---|
分子式 |
C17H29O4P |
分子量 |
328.4 g/mol |
IUPAC 名称 |
dibutyl 2-phenylpropyl phosphate |
InChI |
InChI=1S/C17H29O4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-15-16(3)17-11-9-8-10-12-17/h8-12,16H,4-7,13-15H2,1-3H3 |
InChI 键 |
AUUFNUDUVAFQFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)



![Diethyl 2-[(diethylphosphoryl)methyl]butanedioate](/img/structure/B14489236.png)

![[(1R,2R,4R,5S)-4-(2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methyl acetate](/img/structure/B14489246.png)



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-phenylalanine](/img/structure/B14489272.png)

